8-[benzyl(methyl)amino]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[benzyl(methyl)amino]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[benzyl(methyl)amino]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the benzyl(methyl)amino group through nucleophilic substitution reactions. The hexyl and methyl groups are then added through alkylation reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[benzyl(methyl)amino]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[benzyl(methyl)amino]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including as a nootropic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 8-[benzyl(methyl)amino]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating neurotransmitter levels and influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
PRL-8-53: A nootropic compound with a similar structure but different functional groups.
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory diseases .
Uniqueness
8-[benzyl(methyl)amino]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H27N5O2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H27N5O2/c1-4-5-6-10-13-25-16-17(24(3)20(27)22-18(16)26)21-19(25)23(2)14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3,(H,22,26,27) |
InChI Key |
CIJGCUMZJXUQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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